molecular formula C18H22O5S B1237431 sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

Cat. No. B1237431
M. Wt: 350.4 g/mol
InChI Key: JKKFKPJIXZFSSB-LHHMISFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester is a steroid sulfate.

Scientific Research Applications

Sulfonation and Reaction Behavior

  • The sulfonation of compounds similar to the one has been studied, showing the formation of sulfonic acids and their analogues. For example, the sulfonation of 4H-cyclopenta[def]phenanthrene resulted in various sulfonic acids, indicating a possible route for modifying similar structures (Yoshida, Kobayashi, Minabe, & Suzuki, 1981).

Synthesis of Bioactive Compounds

  • Studies have demonstrated the synthesis of unsaturated and polyunsaturated fatty acids containing sulfur atoms, potentially relevant for bioactive compound synthesis, which could apply to the sulfuric acid ester of interest (Funk & Alteneder, 1983).

Catalytic Applications

  • Sulfuric acid esters, including those similar to the query compound, have been used as catalysts in organic synthesis, such as in the condensation of aromatic aldehydes with pyrazolone, showing their potential in catalyzing specific organic reactions (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Photocarboxylation Studies

  • The photocarboxylation of related compounds has been explored, which could provide insights into the chemical behavior and potential applications of the sulfuric acid ester (Minabe, Isozumi, Kawai, & Yoshida, 1988).

Steroidal Derivatives and Structural Analysis

  • Research on steroidal derivatives, closely related to the sulfuric acid ester, has focused on understanding their structural characteristics and potential biological activities (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Purification and Extraction Techniques

  • The application of sulfuric acid in the purification of hydrocarbons, such as phenanthrene, suggests potential use in purification processes for related compounds (Lamey & Maloy, 1974).

properties

Product Name

sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

Molecular Formula

C18H22O5S

Molecular Weight

350.4 g/mol

IUPAC Name

[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15+,16+,18-/m0/s1

InChI Key

JKKFKPJIXZFSSB-LHHMISFZSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 2
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 3
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 4
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 5
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 6
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.